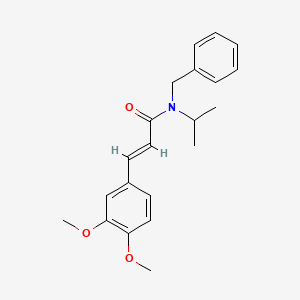![molecular formula C18H16N2O5 B5732407 ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B5732407.png)
ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate, also known as EI, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. EI belongs to the family of indole-based compounds and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
Mechanism of Action
Ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate exerts its effects by targeting multiple signaling pathways in cells. It has been shown to inhibit the activity of various enzymes such as topoisomerase I and II, which are involved in DNA replication and repair. Additionally, ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate can modulate the activity of various transcription factors and inhibit the activity of protein kinases.
Biochemical and physiological effects:
ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate has been shown to have a low toxicity profile in various cell types and animal models. It has been shown to have a high binding affinity for DNA and can induce DNA damage in cancer cells. Additionally, ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate has been shown to have antioxidant properties and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate in lab experiments is its high potency and specificity towards cancer cells. Additionally, ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate has a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.
However, one of the limitations of using ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate in lab experiments is its low solubility in aqueous solutions, which can limit its bioavailability. Additionally, the synthesis of ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate can be challenging and requires multiple steps, which can limit its availability for research purposes.
Future Directions
There are several future directions for research related to ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate. One area of interest is the development of novel analogs of ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate and its potential as a therapeutic agent for various diseases.
Furthermore, studies are needed to investigate the pharmacokinetics and pharmacodynamics of ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate in animal models and humans. Additionally, studies are needed to investigate the potential side effects of ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate and its safety profile in humans.
Conclusion:
In conclusion, ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate is a synthetic compound that has shown promising results in various studies related to cancer, inflammation, and neurological disorders. ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate exerts its effects by targeting multiple signaling pathways in cells and has a low toxicity profile. However, further studies are needed to investigate its potential as a therapeutic agent and its safety profile in humans.
Synthesis Methods
Ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate can be synthesized using a multi-step process that involves the reaction of 3-acetylindole with ethyl oxalyl chloride, followed by the reaction with diethylamine and acetic anhydride. The final product is obtained by the hydrolysis of the ester group using sodium hydroxide.
Scientific Research Applications
Ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate has been extensively studied for its potential as an anti-cancer agent. Studies have shown that ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate can induce apoptosis (programmed cell death) in cancer cells by targeting the mitochondrial membrane potential. Additionally, ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate has also shown potential as an anti-inflammatory agent. Studies have demonstrated that ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate can inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory markers in various cell types.
Furthermore, ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate has been investigated for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate can inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathology of Alzheimer's disease. Additionally, ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate has been shown to protect dopaminergic neurons in a Parkinson's disease model.
properties
IUPAC Name |
ethyl 1-(diacetylamino)-4-oxopyrrolo[1,2-a]indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-4-25-18(24)13-9-15-16(23)12-7-5-6-8-14(12)20(15)17(13)19(10(2)21)11(3)22/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIFXONODSTMLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C3=CC=CC=C3C(=O)C2=C1)N(C(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(diacetylamino)-4-oxopyrrolo[1,2-a]indole-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


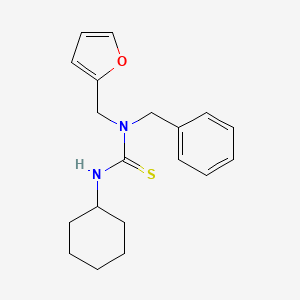
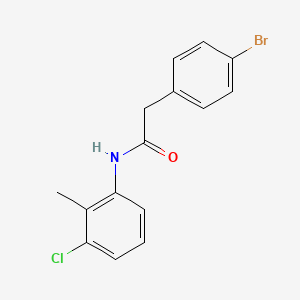
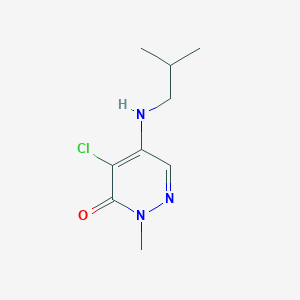
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5732352.png)

![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-fluorobenzamide](/img/structure/B5732362.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5732365.png)
![3-[(3-chlorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5732372.png)
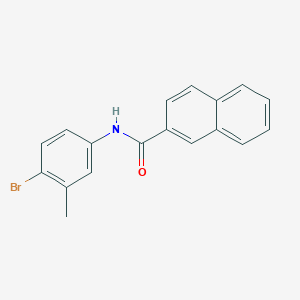
![N-(2-methoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5732377.png)
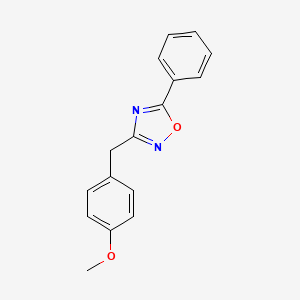
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide](/img/structure/B5732392.png)
